Anti-Fibrotic Efficacy in NASH Model: Bemethyl vs. Bromantane vs. Cenicriviroc
In a NASH disease model, bemethyl (200 mg/kg, QD) demonstrated an 84.4% reduction in fibrosis area (p<0.0001), substantially exceeding the anti-fibrotic efficacy of both its class analog bromantane (no statistically significant fibrosis reduction reported at 40 mg/kg QD) and the established comparator cenicriviroc (54.1% reduction at 40 mg/kg QD, p<0.0001) [1].
| Evidence Dimension | Reduction in fibrosis area in NASH model |
|---|---|
| Target Compound Data | 84.4% reduction (p<0.0001) |
| Comparator Or Baseline | Bromantane (40 mg/kg QD): no significant fibrosis reduction; Cenicriviroc (40 mg/kg QD): 54.1% reduction (p<0.0001) |
| Quantified Difference | Bemethyl achieved 30.3 percentage points greater fibrosis reduction than cenicriviroc; bromantane showed no measurable anti-fibrotic effect at tested dose |
| Conditions | Animal model of non-alcoholic steatohepatitis (NASH); bemethyl 200 mg/kg QD; bromantane 40 mg/kg QD; cenicriviroc 40 mg/kg QD |
Why This Matters
For researchers investigating NASH therapeutics or fibrosis mechanisms, bemethyl offers an approximately 1.6-fold greater fibrosis reduction than the comparator cenicriviroc and a clear efficacy advantage over the alternative actoprotector bromantane, justifying compound-specific selection.
- [1] Algernon Pharmaceuticals Inc. News Release: Russian Athletic Performance Enhancing Drugs Bemethyl (NP-135) and Bromantane (NP-160) Exhibited Potent Anti-Fibrotic Activity in NASH and CKD Studies. July 31, 2019. View Source
